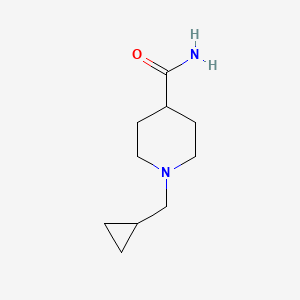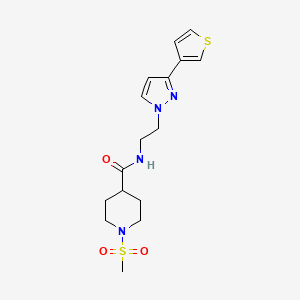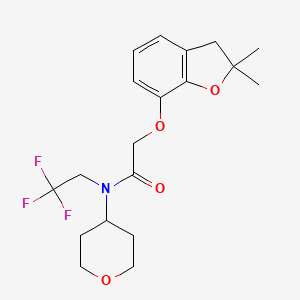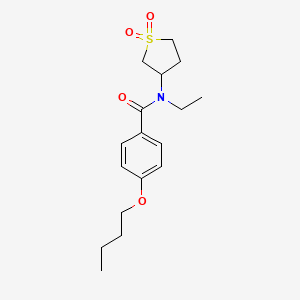
(3-Methoxyphenyl)(pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl)(pyridin-4-yl)methanol, also known as MPM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPM is a versatile molecule that can be synthesized using various methods, and its unique properties make it a promising candidate for a wide range of research applications. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Three-component Synthesis : A novel synthesis method involving malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol at room temperature was developed. This process yielded a compound structurally related to (3-Methoxyphenyl)(pyridin-4-yl)methanol with a 40% yield, demonstrating its potential in facilitating complex chemical syntheses (Wu Feng, 2011).
Coordination Compounds : Research on Iron(II) complexes utilized 4-pyridine hemiacetal, a compound related to this compound, to synthesize and study molecular structures and physicochemical properties. This study highlighted the importance of such compounds in the development of coordination chemistry (P. Bourosh et al., 2018).
Material Science and Analysis
Spectroscopic Analysis : A study involving (diphenylphosphoryl)(pyridin-4-yl)methanol demonstrated its application in spectroscopic analysis, particularly in surface-enhanced Raman scattering (SERS) and generalized two-dimensional correlation analysis (G2DCA). This research is significant for understanding molecule-surface interactions (E. Pięta et al., 2015).
Optical Properties of Derivatives : Synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, involving phenyl(pyridin-2-yl)methanone, was explored for their optical properties. These compounds displayed remarkable Stokes' shift range, demonstrating their potential in creating luminescent materials (G. Volpi et al., 2017).
Chemical Reactivity and Theory
Prins Cyclization : The compound (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, structurally similar to this compound, was used in a novel Prins cyclization process. This synthesis method has implications for the production of hexahydro-1H-furo[3,4-c]pyran derivatives (B. Reddy et al., 2012).
Density Functional Theory (DFT) Study : Theoretical studies using DFT on compounds closely related to this compound, like (RS)-(3-bromophenyl) (pyridine-2yl) methanol, helped understand the molecular structure and active sites of these molecules (S. Trivedi, 2017).
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-pyridin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-9,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVTSGCCQLKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)


![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)

![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)

![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)

